(5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID ETHYL ESTER (5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID ETHYL ESTER
Brand Name: Vulcanchem
CAS No.: 105219-73-6
VCID: VC0025117
InChI: InChI=1S/C12H14N2O3S/c1-4-17-9(15)5-8-13-11(16)10-6(2)7(3)18-12(10)14-8/h4-5H2,1-3H3,(H,13,14,16)
SMILES: CCOC(=O)CC1=NC2=C(C(=C(S2)C)C)C(=O)N1
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32 g/mol

(5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID ETHYL ESTER

CAS No.: 105219-73-6

Main Products

VCID: VC0025117

Molecular Formula: C12H14N2O3S

Molecular Weight: 266.32 g/mol

(5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID ETHYL ESTER - 105219-73-6

CAS No. 105219-73-6
Product Name (5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID ETHYL ESTER
Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
IUPAC Name ethyl 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetate
Standard InChI InChI=1S/C12H14N2O3S/c1-4-17-9(15)5-8-13-11(16)10-6(2)7(3)18-12(10)14-8/h4-5H2,1-3H3,(H,13,14,16)
Standard InChIKey CJVDOLYFRBLIHP-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NC2=C(C(=C(S2)C)C)C(=O)N1
Canonical SMILES CCOC(=O)CC1=NC2=C(C(=C(S2)C)C)C(=O)N1
PubChem Compound 2393462
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator